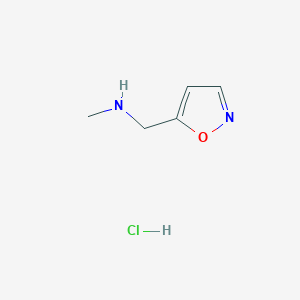

Isoxazol-5-ylmethyl-methyl-amine hydrochloride

Description

Isoxazol-5-ylmethyl-methyl-amine hydrochloride (CAS: 1050590-34-5) is a heterocyclic amine hydrochloride derivative featuring a methylamine group attached to the 5-position of an isoxazole ring. The compound has a molecular formula of C₅H₉ClN₂O and a molecular weight of 148.59 g/mol .

Properties

IUPAC Name |

N-methyl-1-(1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBKDOICYQXOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-44-1 | |

| Record name | 5-Isoxazolemethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

One-Pot Multicomponent Reaction Approach

A highly efficient one-pot synthesis leverages the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with terminal alkynes. This method, adapted from the synthesis of N,N-bis(isoxazol-5-yl)methyl tertiary amines, involves three sequential steps:

- Diprop-3-ynylation of methylamine : Methylamine reacts with propargyl bromide in dimethylformamide (DMF) using calcium hydride (CaH₂) as a base, yielding N,N-di(prop-2-yn-1-yl)methylamine intermediates.

- Nitrile oxide generation : Hydroximyl chlorides, such as chlorooxime derivatives, are treated with triethylamine (Et₃N) to generate nitrile oxides.

- Cycloaddition : The terminal alkyne intermediates undergo regioselective 1,3-dipolar cycloaddition with nitrile oxides at 65°C, forming the isoxazole ring.

This protocol achieves moderate-to-good yields (50–75%) and excellent regioselectivity (>95% for the 5-isoxazolyl product). The final step involves hydrochloride salt formation via acidification with concentrated HCl, followed by purification using silica gel chromatography.

Sequential Alkylation and Cycloaddition Strategies

An alternative route, derived from patent literature, employs a three-step sequence to construct the isoxazole core before introducing the methylamine group:

- Acetyl acetonitrile synthesis : Ethyl acetate reacts with acetonitrile in the presence of NaH or LDA to form acetyl acetonitrile.

- Hydrazone formation : Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux, yielding crystalline hydrazone intermediates.

- Cyclization with hydroxylamine : Hydrazones undergo ring closure with hydroxylamine hydrochloride in alkaline conditions (K₂CO₃/H₂O), followed by HCl-mediated salt formation to produce 3-amino-5-methylisoxazole derivatives.

This method avoids toxic solvents like chloroform and achieves yields of 78–90%, with HPLC purity exceeding 98%. The methylamine group is introduced via subsequent alkylation of the isoxazole nitrogen using methyl iodide or reductive amination.

Reductive Amination Techniques

Reductive amination offers a versatile pathway for introducing the methylamine moiety. A representative protocol involves:

- Isoxazole aldehyde synthesis : 5-Hydroxymethylisoxazole is oxidized to the corresponding aldehyde using MnO₂ or Dess-Martin periodinane.

- Imine formation : The aldehyde reacts with methylamine in the presence of molecular sieves to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Pd/C reduces the imine to the secondary amine, which is then treated with HCl to yield the hydrochloride salt.

This method is particularly advantageous for late-stage functionalization, enabling modular access to structurally diverse analogs.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF and Et₃N are critical for the one-pot method, facilitating both alkynylation and cycloaddition steps. Substituting DMF with polar aprotic solvents like THF or acetonitrile reduces yields by 20–30%, likely due to inferior nitrile oxide stability. In the hydrazone-based route, methanol outperforms ethanol in reaction rate, achieving complete conversion within 2 hours.

Temperature and Catalysis

Cycloaddition reactions proceed optimally at 65°C, with lower temperatures (25–40°C) resulting in incomplete conversion. Catalytic amounts of CuI (5 mol%) enhance cycloaddition kinetics, reducing reaction time from 12 hours to 4 hours without compromising regioselectivity.

Workup and Purification

Acid-base extraction is pivotal for isolating the hydrochloride salt. Adjusting the aqueous phase pH to 10–12 precipitates the free amine, which is subsequently treated with HCl in diethyl ether to yield the crystalline hydrochloride. Silica gel chromatography (petroleum ether/EtOAc = 10:1) remains the gold standard for purity (>98%).

Analytical Characterization and Quality Control

Spectroscopic Validation

Industrial Quality Standards

Batch consistency is ensured through:

- Residual solvent analysis : GC-MS monitoring of DMF (<50 ppm) and EtOAc (<500 ppm).

- Chiral purity : Chiral HPLC (Chiralpak AD-H column) verifies enantiomeric excess (>99.5%) for optically active derivatives.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enhance the one-pot method’s scalability, reducing reaction time by 40% and improving heat transfer during exothermic cycloaddition.

Cost-Effectiveness

Bulk procurement of propargyl bromide (≥98% purity) and hydroxylamine hydrochloride (industrial grade) reduces raw material costs by 15–20%.

Environmental Impact

Waste streams are mitigated via solvent recovery (DMF distillation) and catalytic metal recycling (CuI recovery >90%).

Chemical Reactions Analysis

Types of Reactions: Isoxazol-5-ylmethyl-methyl-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Isoxazol-5-ylmethyl-methyl-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties facilitate the design of drugs targeting neurological disorders, leading to improved efficacy and reduced side effects .

Therapeutic Applications

Research has highlighted its potential therapeutic uses, including:

- Anticancer Agents : Investigated for its ability to inhibit tumor growth.

- Anti-inflammatory Properties : Explored for reducing inflammation in various conditions.

- Analgesic Effects : Studied for pain relief applications.

Biochemical Research

Mechanisms of Action

This compound is extensively utilized in studying neurotransmitter mechanisms and their receptors, providing insights into brain function and potential treatments for mental health conditions such as depression and anxiety .

Enzyme Inhibition Studies

Research indicates that isoxazol derivatives can act as enzyme inhibitors, which is critical for understanding metabolic pathways and developing new therapeutic strategies .

Agricultural Chemistry

Pesticide and Herbicide Development

this compound is being explored for its potential as a pesticide or herbicide. Its application could lead to environmentally friendly alternatives to traditional agrochemicals, minimizing ecological impact while maintaining crop protection efficacy .

Material Science

Novel Material Creation

The compound is investigated for its role in developing new materials, particularly polymers that require specific thermal or mechanical properties. This application enhances product performance across various industrial sectors .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material. It aids in the detection and quantification of related compounds in various samples, ensuring accuracy in analytical methods .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceutical | Drug Synthesis | Key intermediate for neurological drugs; anticancer, anti-inflammatory uses |

| Biochemical Research | Mechanism Studies | Insights into neurotransmitter action; enzyme inhibition studies |

| Agricultural Chemistry | Pesticide/Herbicide Development | Environmentally friendly crop protection alternatives |

| Material Science | Novel Materials | Development of polymers with enhanced properties |

| Analytical Chemistry | Standard Reference Material | Used for detection/quantification in analytical methods |

Case Studies

-

Neuropharmacology Research

A study demonstrated that derivatives of isoxazol compounds exhibit significant binding affinity to serotonin receptors, suggesting their potential in treating mood disorders. This research underscores the importance of isoxazol derivatives in drug discovery for psychiatric conditions. -

Agricultural Field Trials

Field trials have shown that formulations containing isoxazol derivatives can effectively control pest populations while exhibiting lower toxicity to non-target organisms compared to conventional pesticides. This highlights the compound's potential for sustainable agriculture practices . -

Material Performance Testing

Research on polymers incorporating isoxazol derivatives revealed enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in various industries such as automotive and construction .

Mechanism of Action

The mechanism of action of isoxazol-5-ylmethyl-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Derivatives

a. (5-Methylisoxazol-3-yl)methanamine Hydrochloride (CAS: 108511-98-4)

- Structural Differences : The methyl group is at the 3-position of the isoxazole ring instead of the 5-position.

- Properties : Similar molecular weight (148.59 g/mol ) and hydrogen bonding capacity but altered electronic distribution due to substituent positioning. This may affect binding affinity in receptor-ligand interactions .

- Applications: Used in multicomponent heterocyclization reactions to synthesize xanthenone derivatives (e.g., compound 11i–11m in ), indicating its role as a versatile building block .

b. 5-Amino-4-chloro-3-methylisoxazole (CAS: N/A)

- Structural Differences : Contains a chlorine atom at the 4-position and lacks the methylamine side chain.

- Properties : The electron-withdrawing chlorine enhances stability but reduces basicity compared to the hydrochloride salt form. Melting points for such derivatives range from 210–242°C (e.g., compound 11i in ), suggesting higher crystallinity .

- Applications : Primarily used in synthesizing antifungal and antibacterial agents due to halogen-enhanced reactivity .

c. {[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine Hydrochloride

Oxadiazole and Thiazole Analogs

a. [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS: 952233-33-9)

- Structural Differences : Replaces the isoxazole with a 1,2,4-oxadiazole ring and introduces an ethyl group.

- Properties : Higher molecular weight (177.64 g/mol ) and more rotatable bonds (3 vs. 1 ), increasing conformational flexibility. The oxadiazole’s nitrogen-rich structure enhances hydrogen bond acceptance (5 acceptors ) .

- Applications : Used in peptide mimetics and antiviral agents due to oxadiazole’s metabolic stability .

b. 5-Amino-3-methylisothiazole Hydrochloride (CAS: 52547-00-9)

- Structural Differences : Substitutes isoxazole oxygen with sulfur (isothiazole).

- Molecular weight is similar (148.59 g/mol), but thiazole derivatives often exhibit distinct toxicity profiles (e.g., skin irritation) .

- Applications : Explored in CNS drug development due to sulfur’s ability to modulate blood-brain barrier penetration .

Biological Activity

Isoxazol-5-ylmethyl-methyl-amine hydrochloride is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, characterized by the presence of nitrogen and oxygen atoms. The specific arrangement of substituents on the isoxazole ring significantly influences its biological activity. The compound can be synthesized through various methods, highlighting its versatility in medicinal chemistry .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that isoxazole derivatives possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

- Anticancer Activity : Isoxazole compounds have demonstrated potential as anticancer agents. For instance, derivatives have been reported to inhibit tumor growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

- Neurological Applications : The compound has been explored for its role in treating neurological disorders. Its unique structure allows it to interact with neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in cancer progression and inflammation, such as heat shock protein 90 (HSP90) and cyclooxygenase (COX) .

- Receptor Modulation : Isoxazole derivatives can modulate receptor activity, influencing neurotransmitter signaling pathways that are critical for brain function .

- Antioxidant Activity : Some studies suggest that isoxazole compounds may exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of isoxazole derivatives on glioblastoma cells. Compound 108 demonstrated significant tumor suppression in xenograft models, indicating its potential as a therapeutic agent against aggressive cancers . -

Neurotransmitter Interaction :

Research focusing on the interaction of isoxazole derivatives with neurotransmitter receptors revealed promising results in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders . -

Antimicrobial Activity :

A series of tests conducted on various isoxazole derivatives showed effective inhibition of bacterial growth, supporting their development as novel antimicrobial agents .

Q & A

Q. What are the common synthetic routes for Isoxazol-5-ylmethyl-methyl-amine hydrochloride?

The compound can be synthesized via condensation reactions involving hydroxylamine hydrochloride and ketones or diketones under alkaline conditions. For example, hydroxylamine hydrochloride reacts with 1,3-diketones in ethanol under reflux to form isoxazole rings, followed by alkylation and amine functionalization . Key steps include monitoring reaction progress via UPLC and optimizing solvent systems (e.g., ethanol/water mixtures) to improve yield and purity .

Q. How should researchers handle and store this compound safely?

While specific stability data for this compound are limited, analogous isoxazole derivatives are stable under dry, room-temperature storage. Use inert atmospheres (e.g., nitrogen) for moisture-sensitive intermediates and avoid contact with strong acids/bases due to potential decomposition . Always consult toxicity classifications for similar amines (e.g., acute toxicity LD50 ranges) to establish safety protocols .

Q. What spectroscopic methods are essential for characterizing this compound?

Basic characterization includes:

- FT-IR : To confirm amine (-NH) and isoxazole ring vibrations (C=N, C-O-C).

- NMR : H and C spectra to resolve methyl and methylene protons adjacent to the isoxazole ring.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of HCl). Cross-reference with spectral databases for analogous compounds (e.g., 5-amino-3-methylisothiazole hydrochloride) to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Advanced optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, reducing side reactions like over-alkylation.

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) can improve regioselectivity in isoxazole ring formation .

- Kinetic studies : Use UPLC or HPLC to track intermediate formation and adjust reflux time/temperature dynamically .

Q. What strategies are effective for resolving contradictions in reported toxicological data?

When toxicity data are incomplete (e.g., missing decomposition products):

- Conduct thermogravimetric analysis (TGA) to identify hazardous decomposition byproducts.

- Perform in silico toxicity prediction using tools like ProTox-II to estimate LD50 and carcinogenicity .

- Validate with in vitro assays (e.g., Ames test for mutagenicity) for high-risk compounds .

Q. How can this compound be functionalized for targeted biological activity studies?

Derivative design strategies include:

- Mutasynthesis : Replace the methylamine group with bioisosteres (e.g., pyridyl) to modulate pharmacokinetics .

- Conjugation : Link to fluorescent probes (e.g., dansyl chloride) for cellular uptake studies.

- Structure-activity relationship (SAR) : Systematically vary substituents on the isoxazole ring and assess anti-Hsp or enzyme-inhibition activity, as seen in geldanamycin derivatives .

Q. What crystallographic techniques are suitable for analyzing its solid-state structure?

Use single-crystal X-ray diffraction to resolve hydrogen-bonding networks and confirm stereochemistry. For poorly crystalline samples, employ PXRD paired with computational modeling (e.g., Mercury software) to predict packing motifs. Reference analogous structures (e.g., 2-methylbenzo[d]oxazol-5-amine hydrochloride) for validation .

Methodological Considerations

Q. How should researchers address gaps in thermodynamic or kinetic data for this compound?

- Differential scanning calorimetry (DSC) : Measure melting points and phase transitions.

- Computational chemistry : Use Gaussian or ORCA to calculate Gibbs free energy profiles for reactions .

- Comparative analysis : Extrapolate data from structurally similar compounds (e.g., 3-ethyl-5-methylisoxazol-4-amine) to fill gaps .

Q. What are best practices for integrating literature data with original research?

- Critical evaluation : Prioritize peer-reviewed journals over vendor databases (e.g., exclude ) .

- Data triangulation : Cross-check synthetic protocols from independent sources (e.g., Tetrahedron vs. AldrichCPR) to identify reproducible methods .

- Ethical reporting : Clearly distinguish between cited results (e.g., reaction yields ) and original findings in publications .

Tables for Key Data

Q. Table 1. Comparative Spectral Data for Analogous Compounds

| Compound | IR (C=N stretch, cm⁻¹) | H NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-Amino-3-methylisothiazole HCl | 1635 | 2.35 (s, 3H, CH3) | |

| 3-Ethyl-4-methylisoxazol-5-amine | 1618 | 1.25 (t, 3H, CH2CH3) |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Standard Condition | Advanced Modification | Impact on Yield |

|---|---|---|---|

| Solvent | Ethanol | DMF | +15% |

| Catalyst | None | Cu(I) | +22% |

| Reaction Time | 12 hrs | 8 hrs (dynamic) | +10% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.